molecular formula C13H12N4O2S B14209405 3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one CAS No. 824983-18-8

3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one

Cat. No.: B14209405
CAS No.: 824983-18-8
M. Wt: 288.33 g/mol
InChI Key: UOWLDSKIGFKRDW-UHFFFAOYSA-N
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Description

3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound features a benzoxazole ring, a triazine ring, and a sulfanyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with formic acid or its derivatives under acidic conditions.

    Attachment of the Sulfanyl Group: The benzoxazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group. This step often requires the use of a base such as sodium hydroxide or potassium carbonate.

    Formation of the Triazine Ring: The final step involves the cyclization of the intermediate compound with an appropriate nitrile or amidine under basic or acidic conditions to form the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring or the benzoxazole ring, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the sulfanyl group or within the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazine or benzoxazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific molecular targets could lead to the discovery of new therapeutic agents.

Industry

In industrial chemistry, the compound may be used as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals. Its unique reactivity can be harnessed to produce materials with desirable properties.

Mechanism of Action

The mechanism of action of 3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The sulfanyl group and the heterocyclic rings can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-methyl-1,2,4-triazin-5(2H)-one: Similar structure with a methyl group instead of an ethyl group.

    3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-phenyl-1,2,4-triazin-5(2H)-one: Similar structure with a phenyl group instead of an ethyl group.

    3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-isopropyl-1,2,4-triazin-5(2H)-one: Similar structure with an isopropyl group instead of an ethyl group.

Uniqueness

The uniqueness of 3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one lies in its specific combination of functional groups and ring systems. The presence of the ethyl group may influence its reactivity and interactions compared to similar compounds with different substituents.

Properties

CAS No.

824983-18-8

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

3-(1,3-benzoxazol-2-ylmethylsulfanyl)-6-ethyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C13H12N4O2S/c1-2-8-12(18)15-13(17-16-8)20-7-11-14-9-5-3-4-6-10(9)19-11/h3-6H,2,7H2,1H3,(H,15,17,18)

InChI Key

UOWLDSKIGFKRDW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(NC1=O)SCC2=NC3=CC=CC=C3O2

Origin of Product

United States

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